molecular formula C7H7NO2 B2902484 3-Cyclopropyl-1,2-oxazole-5-carbaldehyde CAS No. 121604-59-9

3-Cyclopropyl-1,2-oxazole-5-carbaldehyde

Cat. No.: B2902484
CAS No.: 121604-59-9
M. Wt: 137.138
InChI Key: LDYFMMYDQAHUGR-UHFFFAOYSA-N
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Description

3-Cyclopropyl-1,2-oxazole-5-carbaldehyde is a heterocyclic compound that features a cyclopropyl group attached to an oxazole ring, which is further substituted with an aldehyde group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-1,2-oxazole-5-carbaldehyde typically involves the cycloaddition reaction of nitrile oxides with suitable olefins. One common method is the [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives, which leads to the formation of 5-substituted amino-isoxazole or 4-substituted methoxycarbonyl-isoxazole derivatives .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar cycloaddition reactions under optimized conditions to ensure high yield and purity. The reaction conditions typically include controlled temperatures and the use of specific catalysts to facilitate the cycloaddition process.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-1,2-oxazole-5-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The oxazole ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: 3-Cyclopropyl-1,2-oxazole-5-carboxylic acid.

    Reduction: 3-Cyclopropyl-1,2-oxazole-5-methanol.

    Substitution: Various substituted oxazole derivatives depending on the reagents used.

Scientific Research Applications

3-Cyclopropyl-1,2-oxazole-5-carbaldehyde has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-1,2-oxazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The oxazole ring can also interact with various biological targets, contributing to its overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Cyclopropyl-1,2-oxazole-3-carbaldehyde: Similar structure but with the aldehyde group at the 3-position.

    2-Cyclopropyl-1,3-oxazole-5-carbaldehyde: Similar structure but with the oxazole ring substituted at different positions.

Uniqueness

3-Cyclopropyl-1,2-oxazole-5-carbaldehyde is unique due to the specific positioning of the cyclopropyl group and the aldehyde group on the oxazole ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-cyclopropyl-1,2-oxazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c9-4-6-3-7(8-10-6)5-1-2-5/h3-5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDYFMMYDQAHUGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121604-59-9
Record name 3-cyclopropyl-1,2-oxazole-5-carbaldehyde
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